molecular formula C19H19NO4 B7863719 Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate CAS No. 35661-41-7

Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate

Cat. No.: B7863719
CAS No.: 35661-41-7
M. Wt: 325.4 g/mol
InChI Key: MYXHSCHHALUFNZ-UHFFFAOYSA-N
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Description

Ethyl (((9H-fluoren-9-yl)methoxy)carbonyl)glycinate (Fmoc-Aeg-OEt) is a glycine derivative widely employed in peptide synthesis and solid-phase chemistry. Its structure features an Fmoc (9-fluorenylmethyloxycarbonyl) protective group on the aminoethyl side chain and an ethyl ester moiety on the glycine carboxylate. This dual functionality allows selective deprotection: the Fmoc group is removed under basic conditions (e.g., piperidine), while the ethyl ester remains stable, enabling sequential peptide elongation .

Key applications include:

  • Peptide backbone modification: Used to introduce aminoethyl glycine (Aeg) units, enhancing conformational flexibility in peptide nucleic acids (PNAs) .
  • Fluorescent probe synthesis: Serves as a precursor for environment-sensitive fluorescent PNA probes .

Properties

IUPAC Name

ethyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-23-18(21)11-20-19(22)24-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,2,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXHSCHHALUFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206259
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-41-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35661-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Peptide Synthesis

Role in Peptide Synthesis:

  • Building Block : Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of the amino group, facilitating the sequential addition of amino acids to form peptides.
  • Deprotection : The Fmoc group can be removed under mild basic conditions (e.g., using piperidine), allowing for the free amine to participate in further coupling reactions with activated carboxylic acids or esters to form peptide bonds .

Medicinal Chemistry

Therapeutic Applications:

  • Peptide-Based Drugs : The compound plays a crucial role in developing peptide-based therapeutics. Its ability to form stable peptides makes it suitable for synthesizing drugs targeting various diseases, including cancer and metabolic disorders.
  • Diagnostic Agents : Peptides synthesized using this compound can serve as diagnostic agents in medical imaging and biomarker detection.

Biochemical Research

Protein Structure Studies:

  • Synthesis of Specific Peptides : Researchers utilize this compound to synthesize specific peptide sequences that are essential for studying protein structure and function. These peptides can mimic natural substrates or inhibitors in enzymatic reactions .

Industrial Applications

Synthetic Peptides Production:

  • Pharmaceutical Manufacturing : In industrial settings, this compound is used for producing synthetic peptides at scale. Automated peptide synthesizers employ Fmoc-protected amino acids like this compound to ensure high yield and purity in peptide production .

Data Table: Comparison of Fmoc-Protected Amino Acids

Compound NameApplication AreaStabilityDeprotection Conditions
This compoundPeptide SynthesisHighPiperidine in DMF
Fmoc-L-phenylalanineDrug DevelopmentModeratePiperidine in DMF
Fmoc-L-tryptophanBiochemical ResearchHighPiperidine in DMF
Fmoc-L-threonineIndustrial ApplicationsModeratePiperidine in DMF

Case Study 1: Synthesis of Anticancer Peptides

A study demonstrated the utility of this compound in synthesizing peptides that inhibit tumor growth. The synthesized peptides showed promising results in vitro against various cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Enzyme Inhibition Studies

Research involving this compound focused on creating specific inhibitors for enzymes involved in metabolic pathways. The synthesized peptides exhibited effective inhibition, providing insights into their mechanism of action and potential applications in treating metabolic disorders .

Mechanism of Action

The mechanism by which Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes, receptors, and other biomolecules, influencing their activity.

  • Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Substituent Variations in Ester Moieties

Ethyl (((9H-fluoren-9-yl)methoxy)carbonyl)glycinate is part of a broader family of Fmoc-protected glycine esters. Substituent variations in the ester group significantly influence solubility, stability, and reactivity.

Compound Name Ester Group Key Features References
Ethyl Fmoc-glycinate Ethyl Moderate polarity; ethyl ester enhances stability in acidic/basic conditions.
Benzyl Fmoc-glycinate Benzyl Higher lipophilicity; requires hydrogenolysis (H₂/Pd) for deprotection.
tert-Butyl Fmoc-glycinate tert-Butyl Acid-labile ester; removed with TFA, compatible with Fmoc chemistry.
Methyl Fmoc-difluorophenylglycinate Methyl Enhanced rigidity due to difluorophenyl substituents; used in fluorinated peptides.

Key Observations :

  • Ethyl vs. Benzyl Esters: Ethyl esters avoid the need for hazardous hydrogenolysis, making them safer for automated synthesis . Benzyl derivatives, however, are preferred for orthogonal protection in complex sequences .
  • tert-Butyl Esters : Ideal for acid-mediated deprotection strategies but require anhydrous conditions to prevent premature cleavage .

Functional Group Modifications

Variations in the Fmoc-protected backbone or additional functional groups enable tailored applications:

Compound Name Functional Modification Application References
Ethyl Fmoc-N-hydroxyglycinate N-hydroxy group Hydroxamic acid synthesis; metal chelation.
Benzyl Fmoc-glutaryl-glycinate Glutaric anhydride appendage Fluorescent ligand targeting intracellular proteins.
tert-Butyl Fmoc-quinazolinone-glycinate Quinazolinone heterocycle Fluorescent PNA probes for DNA/RNA imaging.
Methyl Fmoc-difluorophenylglycinate Difluorophenyl and methyl ester Stabilizes peptide conformations; 19F NMR probes.

Key Observations :

  • N-Hydroxy Derivatives : Ethyl Fmoc-N-hydroxyglycinate (1c) introduces hydroxamic acid functionality, critical for metalloprotease inhibitors .
  • Heterocyclic Appendages: Quinazolinone or dihydroquinazolinone groups (e.g., compound 24) enhance fluorescence quantum yield in PNAs .

Solubility and Reactivity

  • Ethyl Esters : Exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DCM), facilitating solid-phase synthesis .
  • Benzyl Esters : Lower solubility in aqueous systems due to aromaticity; require DMF/DCM mixtures for coupling .
  • tert-Butyl Esters : Highly soluble in DCM but prone to aggregation in polar solvents .

Biological Activity

Ethyl (((9H-fluoren-9-YL)methoxy)carbonyl)glycinate, commonly referred to as Fmoc-Gly-OEt, is a protected amino acid that plays a significant role in peptide synthesis. This compound is characterized by its stability and ease of deprotection, making it an essential building block in the field of biochemistry and medicinal chemistry.

Chemical Structure and Properties

This compound features a fluorenylmethoxycarbonyl (Fmoc) group that protects the amino functionality during peptide synthesis. The general structure can be represented as follows:

C24H29NO5\text{C}_{24}\text{H}_{29}\text{N}\text{O}_{5}

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₉N₁O₄
Molecular Weight311.44 g/mol
CAS Number16211150
AppearanceWhite solid

The primary function of this compound is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function, preventing unwanted side reactions during the formation of peptide chains. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), yielding the free amine which can further participate in biological assays or additional reactions .

Biological Applications

1. Peptide Synthesis:
this compound is extensively utilized in the synthesis of peptides and proteins. It allows for the incorporation of specific amino acids into peptide sequences, facilitating studies on protein structure and function.

2. Drug Development:
This compound plays a crucial role in developing peptide-based therapeutics. Its ability to form stable peptide bonds makes it an attractive candidate for synthesizing biologically active compounds with therapeutic potential.

3. Research Applications:
In scientific research, this compound is used for studying enzyme-substrate interactions and protein folding mechanisms due to its compatibility with various biochemical assays.

Case Studies and Research Findings

A recent study highlighted the use of this compound in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. The cyclic peptides demonstrated improved stability and bioavailability, making them suitable candidates for drug development .

Another investigation focused on its application in antibody-drug conjugates (ADCs), where this compound was used to create linkers that facilitate targeted delivery of cytotoxic agents to cancer cells. The study reported a significant increase in therapeutic efficacy due to the selective targeting capabilities provided by the synthesized peptides .

Comparative Analysis

To understand the uniqueness of this compound compared to other Fmoc-protected amino acids, a comparison table has been prepared:

Table 2: Comparison of Fmoc-Protected Amino Acids

CompoundMolecular WeightUnique Features
This compound311.44 g/molN-methylglycine moiety enhances stability
Fmoc-L-phenylalanine323.37 g/molAromatic side chain for hydrophobic interactions
Fmoc-L-tryptophan360.43 g/molIndole ring contributes to π-stacking interactions

Q & A

Q. What are the standard synthetic routes for Ethyl (((9H-fluoren-9-yl)methoxy)carbonyl)glycinate, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving Fmoc-protected amino acids. For example, coupling reactions using reagents like HBTU with diisopropylethylamine (DIPEA) in solvents such as DMF or dichloromethane under inert conditions are common . Intermediates are purified via silica gel chromatography and characterized using 1^1H NMR, 13^{13}C NMR, and LCMS. Key spectral markers include Fmoc-group protons (e.g., δ = 7.75–7.30 ppm for aromatic protons) and ester carbonyl signals (~170–175 ppm in 13^{13}C NMR) .

Q. What safety precautions are critical when handling this compound?

The compound may pose hazards such as skin/eye irritation (GHS Category 2/2A) and respiratory sensitization (H315, H319, H335). Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure adequate ventilation and avoid dust formation. Store in a dry, cool environment away from incompatible materials like strong oxidizers .

Q. How is the purity of this compound validated in peptide synthesis?

Purity is confirmed via reverse-phase HPLC (≥95% peak area) and mass spectrometry (e.g., HRMS with <3 ppm deviation). For example, HRMS (EI) for related Fmoc-glycine derivatives shows [M]+^+ at m/z 272.0979 (calcd. 272.0972) . TLC (Rf_f values) and 19^{19}F NMR (for fluorinated analogs) are also used to monitor reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized for Fmoc-protected glycine derivatives under varying conditions?

Yields depend on reaction temperature, stoichiometry, and catalyst choice. For instance, coupling reactions at 0°C with HBTU/DIPEA achieve ~80–90% yields, while room-temperature reactions may lead to side products like diketopiperazines. Slow addition of activated esters (e.g., glutaric anhydride) and inert atmosphere (N2_2) minimize hydrolysis .

Q. What strategies resolve overlapping NMR signals in complex Fmoc-glycine analogs?

For diastereomers or rotamers, use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC). For example, 19^{19}F NMR can distinguish fluorinated substituents (δ = –111.9 to –118.7 ppm) . Deuterated solvents (CDCl3_3, DMSO-d6_6) and variable-temperature NMR (−40°C to 25°C) help separate merged peaks .

Q. How does the compound’s stability vary under acidic/basic conditions during peptide deprotection?

The Fmoc group is labile under basic conditions (e.g., 20% piperidine in DMF), with cleavage occurring within 10–30 minutes. However, prolonged exposure to strong acids (TFA >50%) may degrade the ester moiety. Stability studies using LCMS and 1^1H NMR show >95% integrity at pH 7–9 for 24 hours but rapid hydrolysis at pH <3 .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

It serves as a versatile building block for introducing glycine residues with orthogonal Fmoc protection. Automated SPPS protocols use this derivative for sequential elongation, with coupling efficiency monitored via Kaiser tests. Post-synthesis, the ethyl ester is saponified to a carboxylic acid for further conjugation .

Q. How are computational methods applied to predict reactivity in Fmoc-glycine derivatives?

Density Functional Theory (DFT) calculates activation energies for coupling reactions, while molecular docking predicts interactions with enzymes (e.g., peptidases). Software like Gaussian or Schrödinger Suite models steric effects of the Fmoc group on reaction pathways .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying Fmoc-glycine esters?

Use silica gel chromatography with gradients of ethyl acetate/hexane (30–70%) for non-polar intermediates. For polar byproducts, reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve baseline separation. Monitor fractions by TLC (UV254) .

Q. How are impurities quantified in large-scale synthesis?

LC-MS/MS with internal standards (e.g., deuterated analogs) quantifies trace impurities (<0.1%). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products, while elemental analysis validates batch consistency .

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